molecular formula C20H30O3 B592928 (+/-)14(15)-EPOXY-5Z,8Z,11Z,17Z-EICOSATETRAENOIC ACID CAS No. 131339-24-7

(+/-)14(15)-EPOXY-5Z,8Z,11Z,17Z-EICOSATETRAENOIC ACID

Cat. No.: B592928
CAS No.: 131339-24-7
M. Wt: 318.4 g/mol
InChI Key: RGZIXZYRGZWDMI-IXQKDQKQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of 14(15)-epoxy-5Z,8Z,11Z,17Z-eicosatetraenoic acid follows established International Union of Pure and Applied Chemistry conventions for polyunsaturated fatty acids with epoxide functionalities. The complete IUPAC name is (5Z,8Z,11Z)-13-[(2S,3R)-3-((Z)-pent-2-en-1-yl)oxiran-2-yl]trideca-5,8,11-trienoic acid, which precisely describes the stereochemical configuration and geometric arrangement of the molecule. Alternative systematic names include (5Z,8Z,11Z)-13-[3-[(Z)-pent-2-enyl]oxiran-2-yl]trideca-5,8,11-trienoic acid, reflecting the oxirane ring positioning and the pendant pentyl chain geometry. The compound is also designated as 5,8,11-tridecatrienoic acid, 13-[3-(2-pentenyl)oxiranyl]-, [2α(5Z,8Z,11Z),3α(Z)]- in Chemical Abstracts Service nomenclature.

The molecular formula C₂₀H₃₀O₃ indicates the presence of twenty carbon atoms, thirty hydrogen atoms, and three oxygen atoms, with a molecular weight of 318.4 g/mol. The compound exhibits multiple synonymous designations in scientific literature, including 14(15)-epoxyeicosapentaenoic acid, cis-14(15)-epoxy-eicosapentaenoic acid, and the abbreviated form 14(15)-Epoxy-eicosapentaenoic acid. The stereochemical descriptor (±) indicates the racemic nature of synthetic preparations, encompassing both possible enantiomers at the epoxide center. The Z-configuration notation for double bonds at positions 5, 8, 11, and 17 specifies the cis-geometry of these alkene functionalities, which is crucial for the molecule's biological activity and conformational behavior.

The systematic numbering system begins from the carboxylic acid carbon, proceeding through the aliphatic chain to the terminal methyl group. The epoxide functionality spans carbons 14 and 15, creating a three-membered oxirane ring that represents the key reactive center of the molecule. The Chemical Abstracts Service registry number 131339-24-7 provides a unique identifier for this specific stereoisomer and geometric configuration. Additional identifiers include the InChI key RGZIXZYRGZWDMI-HIYZONKMNA-N and various database-specific accession numbers that facilitate cross-referencing across chemical information systems.

Molecular Geometry and Stereochemical Analysis

The molecular geometry of 14(15)-epoxy-5Z,8Z,11Z,17Z-eicosatetraenoic acid exhibits a complex three-dimensional architecture characterized by multiple conformational degrees of freedom arising from the polyunsaturated chain and the stereochemically defined epoxide center. The epoxide ring adopts a characteristic three-membered cyclic structure with C-O-C bond angles of approximately 60°, creating significant ring strain that contributes to the compound's reactivity. The stereochemistry at the epoxide center is specifically defined as (2S,3R), indicating the absolute configuration of the two carbon atoms forming the oxirane ring.

Computational conformational analysis has revealed that the molecule can adopt multiple low-energy conformations due to rotation around single bonds in the aliphatic chain. The global minimum conformation obtained through density functional theory calculations at the B3LYP/6-31+G(d,p) level with D3BJ dispersion correction demonstrates specific geometric preferences. The polyunsaturated chain exhibits extended conformations that minimize steric interactions between the Z-configured double bonds while maintaining optimal electronic delocalization. The presence of four Z-double bonds at positions 5, 8, 11, and 17 creates a distinctive molecular shape with alternating bent regions that influence the overall molecular flexibility and binding properties.

Structural Parameter Value Reference
Molecular Formula C₂₀H₃₀O₃
Molecular Weight 318.4 g/mol
Epoxide Stereochemistry (2S,3R)
Double Bond Configurations 5Z,8Z,11Z,17Z
CAS Registry Number 131339-24-7
PubChem CID 35020754

The stereochemical analysis reveals that the compound exists as distinct enantiomers, with the naturally occurring form typically exhibiting the (14S,15R) configuration at the epoxide center. However, synthetic preparations often yield racemic mixtures designated as (±)14(15)-epoxy-5Z,8Z,11Z,17Z-eicosatetraenoic acid. The absolute stereochemistry significantly influences the biological activity and enzyme-substrate interactions, particularly with soluble epoxide hydrolase, where different enantiomers exhibit distinct binding orientations and catalytic efficiencies.

The conformational flexibility of the molecule arises primarily from rotation around the C-C single bonds in the aliphatic chain, while the double bonds maintain their Z-configuration under physiological conditions. Computational studies have identified approximately 50 representative conformers after clustering analysis of 1000 initially generated structures, indicating substantial conformational diversity. The preferred conformations tend to adopt extended or semi-extended arrangements that minimize intramolecular steric clashes while optimizing favorable van der Waals interactions and hydrogen bonding patterns with the carboxylic acid terminus.

Comparative Structural Analysis with Related Epoxyeicosanoids

The structural comparison of 14(15)-epoxy-5Z,8Z,11Z,17Z-eicosatetraenoic acid with related epoxyeicosanoids reveals distinctive features that differentiate it from other members of the epoxyeicosatrienoic acid family. The most closely related compound is 14,15-epoxyeicosatrienoic acid (14,15-epoxyeicosatrienoic acid), which shares the same epoxide positioning but differs in the degree of unsaturation and double bond configuration. While 14,15-epoxyeicosatrienoic acid contains three double bonds at positions 5, 8, and 11 with a molecular formula of C₂₀H₃₂O₃ and molecular weight of 320.5 g/mol, the subject compound contains four double bonds including an additional one at position 17.

Comparison with other positional isomers, including 8,9-epoxyeicosatrienoic acid and 11,12-epoxyeicosatrienoic acid, highlights the significance of epoxide positioning on molecular properties and biological activity. The 8,9-epoxyeicosatrienoic acid exhibits the epoxide functionality between carbons 8 and 9, maintaining three double bonds at positions 5, 11, and 14 with the same molecular formula C₂₀H₃₂O₃ as 14,15-epoxyeicosatrienoic acid. Similarly, 11,12-epoxyeicosatrienoic acid contains the epoxide between carbons 11 and 12, with double bonds at positions 5, 8, and 14. These positional differences significantly impact the overall molecular geometry, conformational preferences, and enzyme recognition patterns.

Compound Molecular Formula Molecular Weight Epoxide Position Double Bond Positions PubChem CID
14(15)-Epoxy-5Z,8Z,11Z,17Z-eicosatetraenoic acid C₂₀H₃₀O₃ 318.4 g/mol 14,15 5Z,8Z,11Z,17Z 35020754
14,15-Epoxyeicosatrienoic acid C₂₀H₃₂O₃ 320.5 g/mol 14,15 5Z,8Z,11Z 5283205
11,12-Epoxyeicosatrienoic acid C₂₀H₃₂O₃ 320.5 g/mol 11,12 5Z,8Z,14Z 5283204
8,9-Epoxyeicosatrienoic acid C₂₀H₃₂O₃ 320.5 g/mol 8,9 5Z,11Z,14Z 5283203

The structural relationship with 14,15-leukotriene A₄ (eoxin A₄) provides additional insights into the structural diversity within epoxyeicosanoid families. Eoxin A₄ shares the 14,15-epoxide positioning but exhibits a different double bond pattern with conjugated dienoic systems at positions 10E,12E, creating a more rigid molecular framework compared to the isolated double bonds in 14(15)-epoxy-5Z,8Z,11Z,17Z-eicosatetraenoic acid. The molecular formula C₂₀H₃₀O₃ and molecular weight of 318.4 g/mol are identical between these compounds, but the geometric constraints imposed by the conjugated double bond system in eoxin A₄ result in significantly different conformational behavior and biological properties.

The comparative analysis extends to stereoisomeric variants, particularly the individual enantiomers such as 14(S),15(R)-epoxy-(5Z,8Z,11Z)-eicosatrienoic acid, which represents the arachidonic acid-derived counterpart with three double bonds rather than four. This stereoisomer maintains the same epoxide stereochemistry but lacks the terminal double bond at position 17, resulting in a molecular formula of C₂₀H₃₂O₃ and molecular weight of 320.5 g/mol. The structural differences between these closely related compounds demonstrate the importance of both double bond number and positioning in determining molecular properties and biological functions.

Crystallographic and Computational Modeling Studies

Computational modeling studies have provided crucial insights into the three-dimensional structure and conformational behavior of 14(15)-epoxy-5Z,8Z,11Z,17Z-eicosatetraenoic acid, particularly in the absence of available crystal structures for this specific compound. Advanced computational workflows employing density functional theory calculations at the B3LYP/6-31+G(d,p) level with D3BJ dispersion corrections have been utilized to determine optimal molecular geometries and energetic properties. These calculations reveal that the global minimum conformation adopts a specific arrangement that balances intramolecular interactions, steric constraints, and electronic stabilization effects.

The computational methodology involves systematic conformational sampling using molecular mechanics force fields followed by quantum mechanical optimization of representative structures. Initial conformational ensembles of approximately 1000 structures are generated and subsequently clustered to identify unique conformational families, typically reducing the number to fewer than 50 representative conformers for detailed analysis. The geometry optimization process employs gradient-based algorithms to locate stationary points on the potential energy surface, ensuring that the final structures correspond to true energy minima rather than transition states or higher-order saddle points.

Machine learning augmented computational workflows have been developed specifically for lipid conformational analysis, incorporating collision cross-section calculations that can be validated against experimental ion mobility spectrometry data. These approaches have successfully identified energy minima for epoxyeicosatrienoic acid derivatives and demonstrated the ability to discover new conformational states that may not be accessible through standard computational protocols. The relative energies of different conformers span a range of several kilocalories per mole, indicating the presence of multiple accessible conformational states under physiological conditions.

Molecular docking and binding orientation studies have utilized computational modeling to investigate the interaction of 14(15)-epoxy-5Z,8Z,11Z,17Z-eicosatetrienoic acid with target proteins, particularly soluble epoxide hydrolase. These studies employ a combination of photoaffinity labeling experimental data and computational prediction algorithms to determine preferred binding modes and identify critical molecular recognition elements. The stereochemistry of the epoxide functionality plays a crucial role in dictating the binding orientation within the active site cavity, with different enantiomers exhibiting distinct binding poses and interaction patterns.

Computational Parameter Method/Value Reference
DFT Method B3LYP/6-31+G(d,p)
Dispersion Correction D3BJ
Initial Conformers ~1000
Clustered Representatives <50
Energy Range Several kcal/mol

The computational analysis of charge distribution reveals that the epoxide oxygen atoms carry significant partial negative charge, making them primary sites for electrophilic attack and hydrogen bonding interactions. The carboxylic acid functionality exhibits the expected charge separation with a partially positive carbon center and negative oxygen atoms, facilitating ionic interactions with positively charged protein residues. The polyunsaturated chain shows relatively uniform charge distribution with slight polarization at the double bond positions due to the π-electron density.

Advanced computational techniques including molecular dynamics simulations have been employed to study the dynamic behavior of the molecule in aqueous environments and bound states. These simulations reveal that the molecule exhibits significant conformational flexibility in solution, with rapid interconversion between different conformational states on timescales of nanoseconds to microseconds. The presence of water molecules significantly influences the conformational preferences through hydrogen bonding interactions with the carboxylic acid group and potential coordination with the epoxide oxygen atoms.

Properties

CAS No.

131339-24-7

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(5Z,8Z,11Z)-13-[(2S,3R)-3-[(Z)-pent-2-enyl]oxiran-2-yl]trideca-5,8,11-trienoic acid

InChI

InChI=1S/C20H30O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h3-4,6-7,9-10,12-13,18-19H,2,5,8,11,14-17H2,1H3,(H,21,22)/b6-4-,9-7-,12-3-,13-10-/t18-,19+/m1/s1

InChI Key

RGZIXZYRGZWDMI-IXQKDQKQSA-N

SMILES

CCC=CCC1C(O1)CC=CCC=CCC=CCCCC(=O)O

Isomeric SMILES

CC/C=C\C[C@@H]1[C@@H](O1)C/C=C\C/C=C\C/C=C\CCCC(=O)O

Canonical SMILES

CCC=CCC1C(O1)CC=CCC=CCC=CCCCC(=O)O

Appearance

Assay:≥90%A solution in ethanol

Synonyms

(±)14,15 EEQ; (±)14,15-epoxy Eicosatetraenoic Acid

Origin of Product

United States

Preparation Methods

Solvent Systems

  • Enzymatic Reactions : Aqueous-organic biphasic systems (e.g., 2-propanol/hexane) enhance substrate solubility and enzyme stability.

  • Chemical Epoxidation : Anhydrous dichloromethane minimizes side reactions (e.g., diol formation).

Stereochemical Control

  • Directed Evolution : Engineering BM-3 mutations (e.g., A74G/F87V) improves 14,15-epoxide selectivity.

  • Chiral Auxiliaries : Using (S)-propylene oxide derivatives enantioenriches the epoxide.

Catalytic Recycling

  • Immobilized Enzymes : BM-3 covalently attached to EziG™ carriers retains >90% activity over 10 cycles.

  • Heterogeneous Catalysts : TiO₂-supported VO(acac)₂ enables catalyst reuse with <5% leaching.

Challenges in Large-Scale Synthesis

  • Oxidative Degradation : The conjugated diene in 14,15-EpETE is prone to autoxidation. Storage under argon at −80°C with 0.01% BHT stabilizes the compound.

  • Regioselectivity : Competing epoxidation at Δ5,6 or Δ8,9 positions necessitates precise reaction control (e.g., low-temperature m-CPBA addition).

  • Purification : Reverse-phase HPLC with a C18 column (MeOH:H₂O:AcOH = 85:15:0.01) resolves 14,15-EpETE from byproducts .

Chemical Reactions Analysis

Types of Reactions

(+/-)14(15)-Epoxy-5Z,8Z,11Z,17Z-eicosatetraenoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form dihydroxy derivatives.

    Hydrolysis: The epoxy group can be hydrolyzed to form vicinal diols.

    Reduction: Reduction reactions can convert the epoxy group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the epoxy group.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Major Products

    Dihydroxy derivatives: Formed through oxidation.

    Vicinal diols: Result from hydrolysis of the epoxy group.

    Alcohols: Produced through reduction reactions.

Scientific Research Applications

(+/-)14(15)-Epoxy-5Z,8Z,11Z,17Z-eicosatetraenoic acid has several scientific research applications:

    Chemistry: Used as a model compound to study epoxide chemistry and reactions.

    Biology: Investigated for its role in cellular signaling and regulation of inflammation.

    Medicine: Explored for potential therapeutic applications in treating inflammatory diseases and conditions like Alzheimer’s disease due to its anti-inflammatory properties.

    Industry: Utilized in the development of biochemical assays and as a reference standard in analytical chemistry.

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific receptors and enzymes involved in the epoxygenase pathway. It acts as a signaling molecule, modulating various physiological processes such as inflammation, vasodilation, and platelet aggregation. The molecular targets include cytochrome P450 enzymes and specific eicosanoid receptors, which mediate its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares (±)14(15)-epoxy-5Z,8Z,11Z,17Z-eicosatetraenoic acid with key analogs:

Compound Name Molecular Formula Double Bond Positions Epoxy/Functional Group Molecular Weight (g/mol) Biological Role/Source
(±)14(15)-Epoxy-5Z,8Z,11Z,17Z-eicosatetraenoic acid C₂₀H₃₀O₃ 5Z,8Z,11Z,17Z 14,15-epoxy 318.45 Potential ω-3 PUFA metabolite; uncharacterized signaling
14,15-EET (Arachidonic Acid-derived) C₂₀H₃₂O₃ 5Z,8Z,11Z,14Z 14,15-epoxy 320.47 Vasodilation, anti-inflammatory, renal function
(±)5(6)-Epoxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid C₂₀H₃₀O₃ 8Z,11Z,14Z,17Z 5,6-epoxy 318.45 Research tool; role in lipidomics
5(Z),8(Z),14(Z)-Eicosatrienoic Acid C₂₀H₃₄O₂ 5Z,8Z,14Z None 306.5 5-Lipoxygenase substrate; limited leukotriene synthesis
Eicosapentaenoic Acid (EPA) C₂₀H₃₀O₂ 5Z,8Z,11Z,14Z,17Z None 302.5 Anti-inflammatory, cardiovascular protection
17-Hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid C₂₀H₃₂O₃ 5Z,8Z,11Z,14Z 17-hydroxyl 320.47 Inflammatory mediator; lab synthesis
Key Observations:

Epoxy Position : The 14,15-epoxy group in the target compound contrasts with 5,6-epoxy derivatives (e.g., CAS 127716-49-8), which are metabolically unstable due to proximity to the carboxyl group .

Double Bond Configuration : The 17Z double bond aligns with ω-3 PUFAs (e.g., EPA), distinguishing it from arachidonic acid-derived EETs (14,15-EET) .

Biological Activity

(+/-)14(15)-Epoxy-5Z,8Z,11Z,17Z-eicosatetraenoic acid (14(15)-EET) is a member of the epoxyeicosatrienoic acids (EETs), which are bioactive lipids derived from arachidonic acid through the action of cytochrome P450 enzymes. EETs are known for their diverse roles in physiological and pathological processes, including vasodilation, inflammation, and cancer progression. This article explores the biological activity of 14(15)-EET, summarizing key research findings and case studies.

  • Molecular Formula : C20H32O3
  • Molecular Weight : 320.47 g/mol
  • CAS Number : 81276-03-1
  • IUPAC Name : 13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoic acid

1. Vasodilation

14(15)-EET has been shown to induce vasodilation by activating potassium channels in vascular smooth muscle cells. This effect is mediated through the release of intracellular calcium and subsequent hyperpolarization of the cell membrane. Studies indicate that EETs can enhance blood flow and reduce blood pressure, making them potential therapeutic targets for hypertension .

2. Anti-inflammatory Effects

Research indicates that 14(15)-EET exhibits anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and chemokines in various cell types. It has been shown to downregulate NF-κB signaling pathways, which play a crucial role in inflammatory responses .

3. Cancer Biology

In cancer research, 14(15)-EET has been implicated in tumor progression and metastasis. It promotes cell proliferation and survival in several cancer cell lines. For example, studies have demonstrated that EETs can enhance the migratory capacity of breast cancer cells by modulating cytoskeletal dynamics .

Study 1: Vasodilatory Mechanisms

A study published in Circulation Research examined the vasodilatory effects of EETs in isolated rat mesenteric arteries. The researchers found that administration of 14(15)-EET significantly increased arterial diameter through a mechanism involving ATP-sensitive potassium channels .

Study 2: Inflammation and Cancer

In a study on breast cancer cells (MCF-7), it was observed that treatment with 14(15)-EET led to increased cell proliferation and migration. The researchers noted that this effect was associated with upregulation of matrix metalloproteinases (MMPs), which facilitate tumor invasion .

Data Table: Biological Activities of 14(15)-EET

Biological ActivityMechanismReference
VasodilationActivation of potassium channels
Anti-inflammatoryInhibition of NF-κB signaling
Cell proliferationUpregulation of MMPs in cancer cells
Endothelial functionModulation of endothelial nitric oxide synthase

Q & A

Q. What structural characteristics define (±)14(15)-Epoxy-5Z,8Z,11Z,17Z-eicosatetraenoic acid, and how do isomerism and stereochemistry impact its biological activity?

The compound features a 20-carbon chain with four double bonds (5Z,8Z,11Z,17Z) and a 14,15-epoxide group. The epoxy group introduces stereochemical complexity, as racemic mixtures (R/S epoxide) are common in synthetic preparations. Structural confirmation requires nuclear magnetic resonance (NMR) to resolve double bond geometry and epoxide positioning. X-ray crystallography or chiral chromatography may further clarify stereoisomerism, which critically affects receptor binding and metabolic stability .

Q. What methodologies are recommended for synthesizing (±)14(15)-Epoxy-5Z,8Z,11Z,17Z-eicosatetraenoic acid in laboratory settings?

Synthesis typically involves epoxidation of precursor fatty acids like eicosapentaenoic acid (EPA) using cytochrome P450 enzymes or chemical oxidants (e.g., m-chloroperbenzoic acid). Methyl ester derivatives (e.g., 5(6)-EpETE methyl ester) are intermediates to improve stability during purification. Post-synthesis, solvent exchange (e.g., ethanol to DMSO) requires nitrogen evaporation to prevent oxidation, followed by immediate reconstitution in inert solvents .

Q. How can researchers quantify (±)14(15)-Epoxy-5Z,8Z,11Z,17Z-eicosatetraenoic acid in biological samples?

Liquid chromatography-mass spectrometry (LC-MS) with stable isotope-labeled internal standards (e.g., 20-HETE-d6) is the gold standard. Reverse-phase columns (C18) resolve epoxy metabolites from dihydroxy derivatives (e.g., 14,15-DiHETE). Method validation should include spike-recovery tests in plasma or tissue homogenates, with limits of detection ≤1 nM .

Advanced Research Questions

Q. What enzymatic pathways govern the biosynthesis and metabolism of (±)14(15)-Epoxy-5Z,8Z,11Z,17Z-eicosatetraenoic acid?

The compound is synthesized via cytochrome P450 (CYP450) epoxidation of ω-3 fatty acids like EPA. It is metabolized by soluble epoxide hydrolase (sEH) into 14,15-dihydroxy-eicosatetraenoic acid (14,15-DiHETE), a pro-resolving mediator. Knockout sEH murine models or pharmacological inhibitors (e.g., TPPU) are used to study epoxy-eicosanoid accumulation and anti-inflammatory effects .

Q. How does (±)14(15)-Epoxy-5Z,8Z,11Z,17Z-eicosatetraenoic acid modulate Nrf2 and PPARγ signaling pathways?

In vitro studies using macrophage or endothelial cell lines show the compound activates Nrf2-dependent antioxidant genes (e.g., HO-1) at EC50 ~200 nM. PPARγ agonism is confirmed via luciferase reporter assays, with downstream suppression of pro-inflammatory cytokines (e.g., TNF-α). Co-treatment with PPARγ antagonists (e.g., GW9662) validates pathway specificity .

Q. What experimental models are suitable for investigating the role of this epoxy-eicosanoid in cardiovascular disease?

(a) In vivo : Heart failure models (e.g., transverse aortic constriction in mice) assess plasma EpETE levels via LC-MS. Mediation analysis links metabolite concentrations to exercise intolerance (OR = 0.58, 95% CI: 0.45–0.73). (b) Ex vivo : Isolated cardiomyocytes treated with EpETE (5–25 µM) evaluate calcium handling and mitochondrial respiration. (c) Human cohorts : Targeted metabolomics in HFpEF patients correlate EpETE levels with inflammatory markers (e.g., IL-6) .

Q. How should researchers address contradictions in reported bioactivity data for (±)14(15)-Epoxy-5Z,8Z,11Z,17Z-eicosatetraenoic acid?

Discrepancies in anti-inflammatory potency (e.g., varying IC50 values) may arise from differences in cell type, stereoisomer ratios, or metabolite stability. Solutions include:

  • Standardizing enantiomer purity via chiral chromatography.
  • Using fresh solvent systems (e.g., PBS with 0.1% BSA) to prevent aggregation.
  • Validating findings across multiple models (e.g., primary cells vs. immortalized lines) .

Methodological Considerations

  • Solubility : Ethanol stock solutions (100 mg/mL) are stable at -20°C for ≥2 years. For aqueous assays, dilute to ≤1 mg/mL in PBS (pH 7.2) to avoid precipitation .
  • Data Analysis : Apply false discovery rate (FDR) correction (q < 0.1) in metabolomics to account for multiple comparisons. Spearman correlation identifies metabolite-disease associations independent of Gaussian assumptions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+/-)14(15)-EPOXY-5Z,8Z,11Z,17Z-EICOSATETRAENOIC ACID
Reactant of Route 2
Reactant of Route 2
(+/-)14(15)-EPOXY-5Z,8Z,11Z,17Z-EICOSATETRAENOIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.